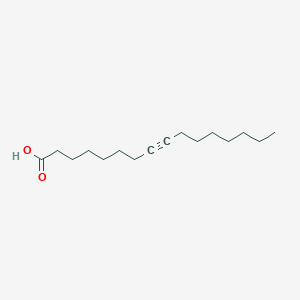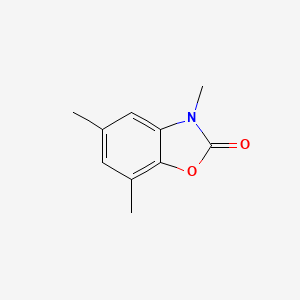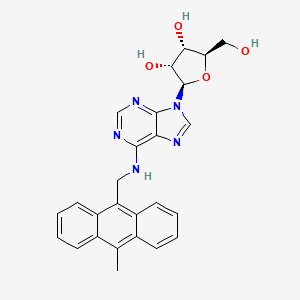silane CAS No. 91149-17-6](/img/structure/B14350178.png)
Bis[3-(ethenesulfonyl)propyl](dimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis3-(ethenesulfonyl)propylsilane is an organosilicon compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of ethenesulfonyl groups attached to a propyl chain, which is further connected to a dimethoxy silane moiety. The combination of these functional groups imparts distinct reactivity and versatility to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis3-(ethenesulfonyl)propylsilane typically involves the reaction of 3-(ethenesulfonyl)propyl derivatives with dimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Bis3-(ethenesulfonyl)propylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
Bis3-(ethenesulfonyl)propylsilane undergoes several types of chemical reactions, including:
Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Alkyl or aryl-substituted silanes.
科学的研究の応用
Bis3-(ethenesulfonyl)propylsilane has found applications in various scientific research fields, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a precursor for functionalized silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion properties.
作用機序
The mechanism of action of Bis3-(ethenesulfonyl)propylsilane involves the interaction of its functional groups with target molecules. The ethenesulfonyl groups can form covalent bonds with nucleophiles, while the dimethoxy silane moiety can undergo hydrolysis to form silanols, which can further react with other silanols or hydroxyl groups on surfaces. This dual reactivity allows the compound to act as a versatile coupling agent, facilitating the formation of stable bonds between different materials.
類似化合物との比較
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar coupling properties but different functional groups.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of ethenesulfonyl, offering different reactivity.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Features tetrasulfide linkage, providing unique properties for specific applications.
Uniqueness
Bis3-(ethenesulfonyl)propylsilane stands out due to its combination of ethenesulfonyl and dimethoxy silane groups, which impart distinct reactivity and versatility. This unique combination allows for a wide range of applications, from material science to biomedical research, making it a valuable compound in various fields.
特性
CAS番号 |
91149-17-6 |
|---|---|
分子式 |
C12H24O6S2Si |
分子量 |
356.5 g/mol |
IUPAC名 |
bis(3-ethenylsulfonylpropyl)-dimethoxysilane |
InChI |
InChI=1S/C12H24O6S2Si/c1-5-19(13,14)9-7-11-21(17-3,18-4)12-8-10-20(15,16)6-2/h5-6H,1-2,7-12H2,3-4H3 |
InChIキー |
BEDFTUJZEQPNQH-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCS(=O)(=O)C=C)(CCCS(=O)(=O)C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


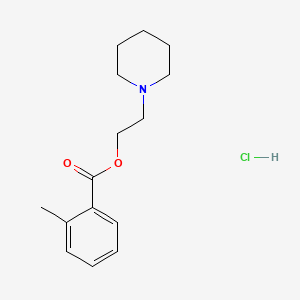
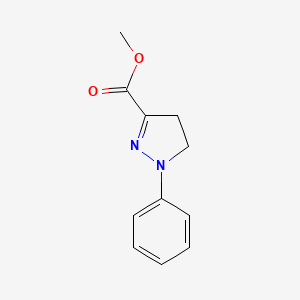
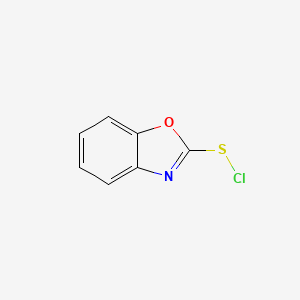

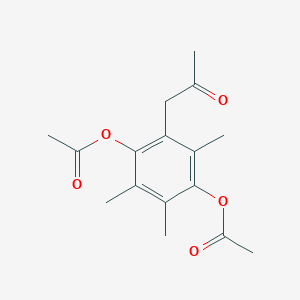
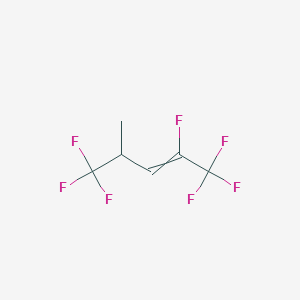
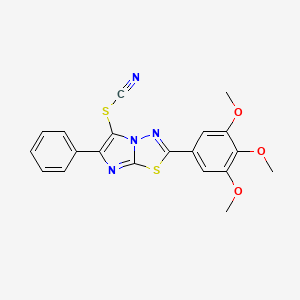
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
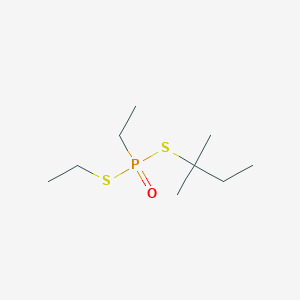
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
